![molecular formula C23H22ClN5 B5177206 (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine](/img/structure/B5177206.png)
(2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It is being developed as a potential treatment for various B-cell malignancies and autoimmune diseases.
Wirkmechanismus
(2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking BTK, (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. These effects are thought to be due to the inhibition of BTK-mediated signaling in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation is that (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine has a relatively short half-life in the body, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine. One area of interest is the combination of (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another potential direction is the evaluation of (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine in humans.
Synthesemethoden
The synthesis of (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine involves several steps, starting with the reaction of 2-chlorobenzylamine with 1-(2-methylphenyl)-1H-tetrazol-5-yl) methanamine to form an intermediate. This intermediate is then reacted with phenylmethyl bromide to yield the final product, (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine.
Wissenschaftliche Forschungsanwendungen
(2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (2-chlorobenzyl)methyl[[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl]amine has demonstrated potent anti-tumor activity and has shown to be well-tolerated in animal models.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c1-17-10-6-9-15-21(17)29-23(25-26-27-29)22(18-11-4-3-5-12-18)28(2)16-19-13-7-8-14-20(19)24/h3-15,22H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMSINGXIRQMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.